molecular formula C4H3ClN2O4S B1295848 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride CAS No. 28485-18-9

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

Cat. No.: B1295848
CAS No.: 28485-18-9
M. Wt: 210.6 g/mol
InChI Key: FQHNJCWWBKYCJW-UHFFFAOYSA-N
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Description

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: is a chemical compound with the molecular formula C4H3ClN2O4S. It is known for its use as a pharmaceutical intermediate and is sensitive to moisture. This compound is incompatible with oxidizing agents and bases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride typically involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In the field of medicine, this compound is used in the synthesis of pharmaceutical agents. Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity with nucleophiles makes it useful in the modification of polymers and other materials .

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, leading to their potential biological activities .

Comparison with Similar Compounds

    2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.

    1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl Chloride: Similar structure with additional methyl groups on the pyrimidine ring.

Uniqueness: 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it a valuable intermediate in organic synthesis and pharmaceutical applications .

Properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O4S/c5-12(10,11)2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHNJCWWBKYCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058696
Record name 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
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Molecular Weight

210.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28485-18-9
Record name 1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinesulfonyl chloride
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Record name NSC 34840
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Record name 28485-18-9
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Record name 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
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Record name 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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